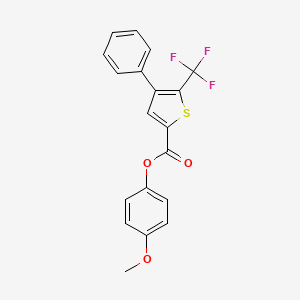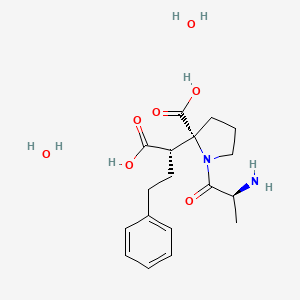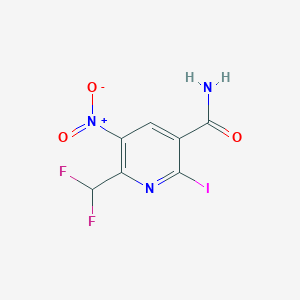
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a complex organic compound characterized by its unique chemical structure. This compound features a trifluoromethyl group attached to a thiophene ring, which is further connected to a carboxylate group. The presence of both methoxyphenyl and phenyl groups adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a valuable building block for synthesizing more intricate molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used as a precursor for synthesizing polymers and other advanced materials.
作用機序
The mechanism of action of 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific application.
類似化合物との比較
Similar Compounds
- Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- 2-(Methoxycarbonyl)-4-phenyl-5-(trifluoromethyl)thiophene
Uniqueness
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate stands out due to the presence of both methoxyphenyl and phenyl groups, which confer unique chemical properties and reactivity. This structural complexity makes it a versatile compound for various scientific applications.
特性
CAS番号 |
256348-29-5 |
|---|---|
分子式 |
C19H13F3O3S |
分子量 |
378.4 g/mol |
IUPAC名 |
(4-methoxyphenyl) 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C19H13F3O3S/c1-24-13-7-9-14(10-8-13)25-18(23)16-11-15(12-5-3-2-4-6-12)17(26-16)19(20,21)22/h2-11H,1H3 |
InChIキー |
IGCXWKNRRMRQGL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(S2)C(F)(F)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,6S,6aR)-6-{2-[(tert-butyldimethylsilyl)oxy]propan-2-yl}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B11926700.png)
![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)





![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)




